
4-Chloro-2-(difluoromethoxy)-6-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-(difluoromethoxy)-6-methylpyridine is an organic compound with the molecular formula C7H6ClF2NO It is a derivative of pyridine, characterized by the presence of a chloro group at the 4-position, a difluoromethoxy group at the 2-position, and a methyl group at the 6-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethoxy)-6-methylpyridine typically involves the reaction of 4-chloro-2-(difluoromethoxy)pyridine with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the methylation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistent quality. The reaction conditions are carefully monitored, and purification steps such as distillation or recrystallization are employed to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-2-(difluoromethoxy)-6-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form derivatives with different functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium amide or thiourea in solvents such as ethanol or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution: Formation of 4-amino-2-(difluoromethoxy)-6-methylpyridine or 4-thio-2-(difluoromethoxy)-6-methylpyridine.
Oxidation: Formation of this compound-3-carboxylic acid.
Reduction: Formation of this compound-3-amine.
Wissenschaftliche Forschungsanwendungen
4-Chloro-2-(difluoromethoxy)-6-methylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Chloro-2-(difluoromethoxy)-6-methylpyridine involves its interaction with specific molecular targets. The chloro and difluoromethoxy groups contribute to its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-(difluoromethoxy)pyridine
- 4-Chloro-2-(trifluoromethoxy)-6-methylpyridine
- 4-Chloro-2-(difluoromethoxy)-6-ethylpyridine
Uniqueness
4-Chloro-2-(difluoromethoxy)-6-methylpyridine is unique due to the combination of its functional groups, which impart distinct chemical and physical properties. The presence of both chloro and difluoromethoxy groups enhances its reactivity and potential for diverse applications. Compared to similar compounds, it may offer improved stability, solubility, or biological activity, making it a valuable compound for research and industrial purposes.
Eigenschaften
Molekularformel |
C7H6ClF2NO |
|---|---|
Molekulargewicht |
193.58 g/mol |
IUPAC-Name |
4-chloro-2-(difluoromethoxy)-6-methylpyridine |
InChI |
InChI=1S/C7H6ClF2NO/c1-4-2-5(8)3-6(11-4)12-7(9)10/h2-3,7H,1H3 |
InChI-Schlüssel |
TUPFNPQECBCUHU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)OC(F)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


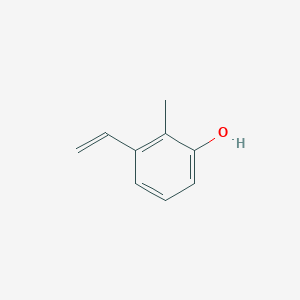

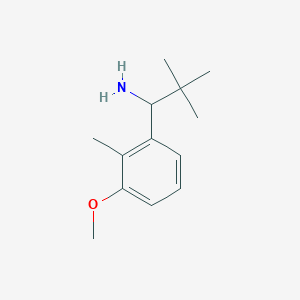

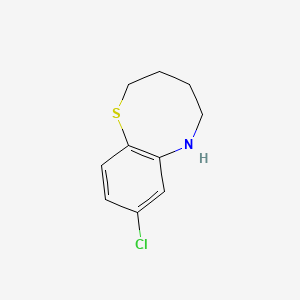
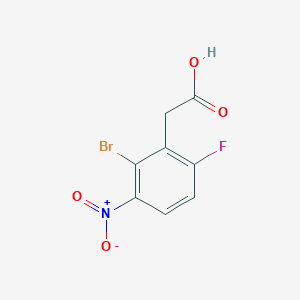
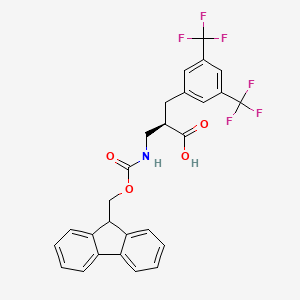
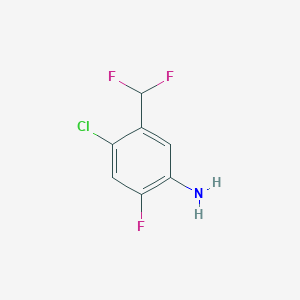
![3-(9H-Carbazol-9-yl)-11-phenyl-11,12-dihydroindolo[2,3-a]carbazole](/img/structure/B12966772.png)

![(4aS,9aR)-benzyl octahydro-[1,4]thiazino[2,3-d]azepine-7(8H)-carboxylate 1,1-dioxide hydrochloride](/img/structure/B12966784.png)
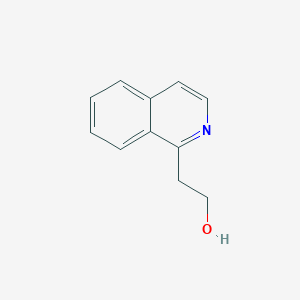

![9-Hydroxy-3-thia-7-azabicyclo[3.3.1]nonane 3,3-dioxide](/img/structure/B12966814.png)
